molecular formula C11H12O3 B3022840 Methyl 3-(2-oxopropyl)benzoate CAS No. 74998-19-9

Methyl 3-(2-oxopropyl)benzoate

Cat. No. B3022840
CAS RN: 74998-19-9
M. Wt: 192.21 g/mol
InChI Key: FRHNAXWWCGBMIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl benzoate derivatives can involve multiple steps and a variety of starting materials. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate was prepared from L-serine in a nine-step process with an overall yield of 24% . Another example is the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, which was obtained by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . These methods demonstrate the versatility of methyl benzoate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of methyl benzoate derivatives has been elucidated using various spectroscopic techniques and theoretical calculations. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . Density functional theory (DFT) was used to optimize the molecular structure and investigate vibrational frequencies and NMR chemical shifts .

Chemical Reactions Analysis

Methyl benzoate derivatives can undergo a range of chemical reactions. Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, for example, is reactive in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids . The reactivity of these compounds makes them valuable synthons for the preparation of complex molecules, including heterocyclic systems and peptidomimetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl benzoate derivatives are influenced by their functional groups and molecular structure. The compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been studied for its global chemical reactivity descriptors, natural population analysis (NPA), thermodynamic properties, and non-linear optical (NLO) properties . These properties are essential for understanding the behavior of the compound in different environments and for potential applications in materials science.

Relevant Case Studies

Several case studies highlight the importance of methyl benzoate derivatives in synthetic chemistry. For instance, the synthesis of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate led to the preparation of various heterocyclic compounds, demonstrating the versatility of these reagents in creating diverse molecular architectures . Additionally, the alkaline hydrolysis of substituted methyl benzoates has been studied, revealing the mechanisms and kinetics of these reactions, which are crucial for the design of synthetic pathways .

Safety And Hazards

“Methyl 3-(2-oxopropyl)benzoate” is classified as a combustible solid . It is irritating to the eyes, nose, throat, upper respiratory tract, and skin . It may cause allergic skin and respiratory reactions . Containers may explode when heated, and thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

methyl 3-(2-oxopropyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)6-9-4-3-5-10(7-9)11(13)14-2/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHNAXWWCGBMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-oxopropyl)benzoate

Synthesis routes and methods

Procedure details

Tributyltin methoxide (80.3 mL, 279 mmol), methyl 3-bromobenzoate (53.5 g, 249 mmol), isopropenyl acetate (39.4 ml, 358 mmol), palladium(II)acetate (2.6 g, 11.6 mmol) and tri-ortho-tolylphosphine (7.1 g, 23.2 mmol) were stirred together in toluene (350 mL) at 100° C. under nitrogen for 18 hours. After cooling, the reaction was treated with potassium fluoride solution (4M, 560 ml) and stirred for 2 hours. The resulting mixture was diluted with further toluene (200 mL) and filtered through Celite®, washing the filter pad with ethyl acetate. The organic phase was separated, dried (sodium sulfate) and reduced in vacuo. The residue was purified by chromatography eluting with ethylacetate: pentane 10:90 to 20:80 to give the title compound (45.3 g) as an orange oil. 1H NMR (400 MHz, CDCl3) δ: 2.18 (3H, s), 3.75 (2H, s), 3.91 (3H, s), 7.43–7.37 (2H, m), 7.87 (1H, s), 7.95–7.93 (1H, d); LRMS ESI m/z 215 [M+Na]+, 191 [M−H]−.
Quantity
80.3 mL
Type
reactant
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step One
Quantity
39.4 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
catalyst
Reaction Step One
Quantity
7.1 g
Type
catalyst
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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